2-Cyclopentyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Overview
Description
2-Cyclopentyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one, commonly referred to as CP-3HA, is a cyclic amide derivative of 1-azetidinecarboxylic acid. CP-3HA has been widely studied in the past decade due to its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. CP-3HA is structurally similar to the widely used non-steroidal anti-inflammatory drug (NSAID) celecoxib and has been shown to possess similar pharmacological activity. CP-3HA has been studied in numerous animal models and has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects.
Scientific Research Applications
Microbial Hydroxylation and Synthesis Methods
Research has demonstrated innovative approaches to synthesizing chiral compounds and analogs through microbial hydroxylation and other synthesis methods. For example, microbial hydroxylation of unsaturated, cyclic carboxylic acids has been shown to produce chiral allylic alcohols with high enantiomeric excesses, indicating potential for creating precise, biologically active molecules (Raadt et al., 2001). Similarly, the synthesis and structure assessment of amino-alcohol ligands have provided insights into their fitness for complexing metal ions, which is crucial for developing new catalysts and pharmaceutical agents (de Sousa et al., 2010).
Potential Pharmaceutical Applications
Studies on functionalized sulfur-containing heterocyclic analogs, such as hydroxyl-containing benzo[b]thiophene analogs, have shown selectivity towards cancer cells, indicating potential applications in developing anticancer drugs (Haridevamuthu et al., 2023). These compounds enhance antioxidant enzyme activity and reduce ROS production, demonstrating the therapeutic potential in cancer treatment.
Biohydroxylation Techniques
The optimization of biohydroxylation techniques, as demonstrated in the hydroxylation of 2-cyclopentylbenzoxazole, represents a significant advancement in biocatalysis. This approach has enabled the production of high-value chiral alcohols with excellent enantiomeric excess, essential for pharmaceutical synthesis (Kraemer-Schafhalter et al., 2000).
Antimicrobial Studies
Research into the synthesis and evaluation of novel compounds, such as amidines from o-alkenylanilines, has contributed to antimicrobial studies. These compounds have shown potential as new agents in combating bacterial infections, highlighting the importance of innovative synthesis strategies in developing new antibiotics (Gataullin et al., 2001).
properties
IUPAC Name |
2-cyclopentyl-1-(3-hydroxyazetidin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-6-11(7-9)10(13)5-8-3-1-2-4-8/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHTZGJJDMHLNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.